4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline
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Overview
Description
4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline as the core structure.
Silylation: The trimethylsilyl group is introduced via silylation using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure to maximize yield.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the quinoline ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactivity: The trimethylsilyl group can be a protecting group, influencing the reactivity of the quinoline core.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-[(Trimethylsilyl)oxy]quinoline: Lacks the 2,2-dimethylpropyl group.
4-(2,2-Dimethylpropyl)quinoline: Lacks the trimethylsilyl group.
Uniqueness
4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline is unique due to the presence of both the 2,2-dimethylpropyl and trimethylsilyl groups, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
193344-81-9 |
---|---|
Molecular Formula |
C17H25NOSi |
Molecular Weight |
287.5 g/mol |
IUPAC Name |
[4-(2,2-dimethylpropyl)quinolin-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C17H25NOSi/c1-17(2,3)12-13-11-16(19-20(4,5)6)18-15-10-8-7-9-14(13)15/h7-11H,12H2,1-6H3 |
InChI Key |
LWZWOERVCYAPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC(=NC2=CC=CC=C21)O[Si](C)(C)C |
Origin of Product |
United States |
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